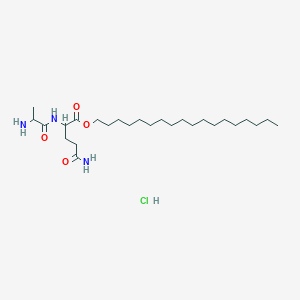
H-D-Ala-Gln-octadecyl ester HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Ala-Gln-octadecyl ester hydrochloride is a dipeptide derivative where the amino acids D-alanine and glutamine are linked together, with the glutamine side chain modified by an octadecyl ester. This modification introduces a long hydrophobic tail, making the molecule amphiphilic. This characteristic has been utilized in various scientific research fields, particularly in membrane biology and peptide-based delivery system design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ala-Gln-octadecyl ester hydrochloride typically involves the following steps:
Peptide Bond Formation: The amino acids D-alanine and glutamine are linked together using standard peptide synthesis techniques.
Esterification: The glutamine side chain is modified by introducing an octadecyl ester group. This step often involves the use of octadecanol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC).
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for H-D-Ala-Gln-octadecyl ester hydrochloride are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for large-scale production, ensuring high purity and yield, and implementing stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Ala-Gln-octadecyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.
Substitution: The hydrophobic tail can be modified through substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and octadecanol.
Oxidation: Yields oxidized derivatives of the amino acid side chains.
Substitution: Results in modified derivatives with different functional groups on the hydrophobic tail.
Wissenschaftliche Forschungsanwendungen
H-D-Ala-Gln-octadecyl ester hydrochloride has a wide range of scientific research applications:
Membrane Biology: Used to study peptide-lipid bilayer interactions.
Peptide-Based Delivery Systems: Its amphiphilic nature enables the formation of stable nanostructures that can encapsulate hydrophobic drugs, facilitating drug transport and delivery to target cells.
Antimicrobial Research: Investigated for its interactions with bacterial membranes, aiding in the design of antimicrobial peptides and understanding their mechanisms of action.
Immunomodulation: Shown to exhibit antiviral activity against murine cytomegalovirus and influenza A infections in mice.
Wirkmechanismus
H-D-Ala-Gln-octadecyl ester hydrochloride exerts its effects through several mechanisms:
Membrane Insertion: The hydrophobic tail allows the molecule to insert into lipid membranes, altering membrane properties such as fluidity, phase behavior, and permeability.
Nanostructure Formation: Its amphiphilic nature enables the formation of nanostructures that can encapsulate and transport hydrophobic drugs to target cells.
Immune Modulation: Stimulates immune cells at lower concentrations, enhancing antiviral responses.
Vergleich Mit ähnlichen Verbindungen
H-D-Ala-Gln-octadecyl ester hydrochloride can be compared with other similar compounds:
Muramyl Dipeptide (MDP): Unlike H-D-Ala-Gln-octadecyl ester hydrochloride, MDP contains a muramyl moiety and is known for its immunostimulatory properties.
Lipopeptides: These compounds also contain lipid tails and are used in similar applications, such as antimicrobial research and drug delivery.
Peptide Amphiphiles: Similar to H-D-Ala-Gln-octadecyl ester hydrochloride, these molecules have both hydrophilic and hydrophobic regions, making them useful in nanostructure formation and membrane studies.
H-D-Ala-Gln-octadecyl ester hydrochloride stands out due to its specific combination of D-alanine and glutamine, along with the octadecyl ester modification, which imparts unique properties for membrane interaction and nanostructure formation.
Eigenschaften
IUPAC Name |
octadecyl 5-amino-2-(2-aminopropanoylamino)-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLBYUKPBPFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)

![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
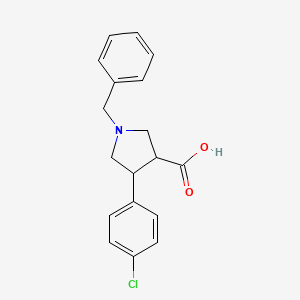
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

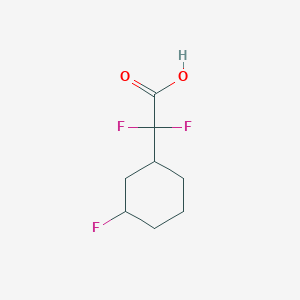
![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
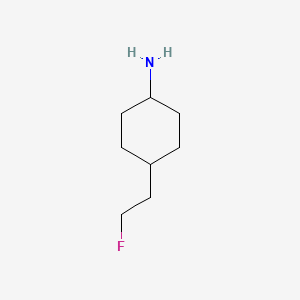
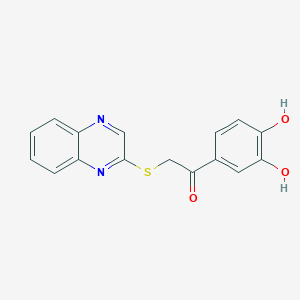
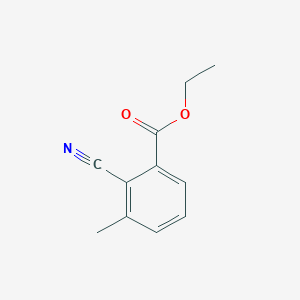
![Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)
